1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-11(17)16-5-3-4-10(8-16)18-12-14-6-9(13)7-15-12/h6-7,10H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAJVZHHCQVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract.
Mode of Action
The compound acts as an agonist to the GPR119 receptor. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
Biochemical Pathways
The compound’s action on GPR119 affects two key biochemical pathways:
- Insulin Secretion : By acting on pancreatic β-cells, the compound stimulates the release of insulin, a hormone that regulates blood glucose levels.
- Incretin Secretion : The compound promotes the secretion of GLP-1 in the gastrointestinal tract. GLP-1 is an incretin hormone that enhances the secretion of insulin.
Pharmacokinetics
The compound BMS-903452, which contains the this compound moiety, has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes. Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels.
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This compound features a complex structure, combining a chloropyrimidine moiety with a piperidine ring, which may influence its interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloropyrimidine moiety is known to bind to nucleotide sites, while the piperidine ring enhances binding affinity and specificity. The stability conferred by the cyclopropyl group contributes to its bioavailability and overall effectiveness in biological assays.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties . Research has shown that compounds with similar structures can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For example, studies on related pyrimidine derivatives have demonstrated their efficacy in reducing cancer cell viability through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
In addition to anticancer activity, this compound may possess anti-inflammatory effects . Compounds containing chloropyrimidine have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound could modulate inflammatory responses in various models of disease.
Case Studies
A study published in the Journal of Medicinal Chemistry explored a series of chloropyrimidine derivatives for their biological activities. Among these, compounds similar to this compound showed promising results as GPR119 agonists, which are relevant for treating type 2 diabetes due to their role in stimulating insulin release .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives, as outlined below:
Structural and Functional Comparisons
Key Observations
Halogen Substituents: The 5-Cl substituent in the target compound may confer distinct electronic effects compared to the 7-Br in (R)-28 .
Linker and Heterocycle Variations :
- The piperidine-propan-1-one linker (target compound and (R)-28) is associated with kinase inhibition, while the piperazine-propan-1-one analog (Compound 21) may alter target selectivity due to piperazine’s basic nitrogen .
- The psoralen-propan-1-one hybrid (Compound 15) demonstrates the linker’s versatility in enzyme inhibition (ALDH1A1/2 >90%) .
Pharmacokinetic Profiles :
- (R)-28 exhibits improved metabolic stability, likely due to the pyrimidoindole core’s resistance to oxidative degradation .
- The trifluoromethyl group in Compound 21 may enhance metabolic stability and membrane permeability .
Contrasts and Limitations
- The absence of stereochemical data for the target compound contrasts with (R)-28’s explicit (R)-configuration, which is critical for its biological activity .
Discussion and Implications
The target compound’s structural framework aligns with derivatives exhibiting kinase and enzyme inhibition. Its 5-Cl-pyrimidine group may offer a balance of electronic modulation and steric bulk, distinct from bulkier bromine (in (R)-28) or electron-withdrawing nitro groups (in ). Future studies should explore its stereochemical configuration, given the efficacy of (R)-configured analogs , and evaluate metabolic stability through in vitro assays.
Preparation Methods
Preparation of 5-Chloropyrimidin-2-ol
5-Chloropyrimidin-2-ol is synthesized via chlorination of pyrimidin-2-ol using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds with a yield of 78–85%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Reaction Conditions :
- Solvent : Toluene
- Temperature : 110°C
- Duration : 6 hours
Synthesis of 3-Hydroxypiperidine
3-Hydroxypiperidine is obtained through the reduction of piperidin-3-one using sodium borohydride (NaBH₄) in methanol. The product is purified via vacuum distillation, yielding 92% purity (GC-MS analysis).
Key Data :
- Boiling Point : 98–102°C
- ¹H NMR (CDCl₃) : δ 3.65 (m, 1H, -OH), 2.85–3.10 (m, 4H, piperidine-H)
Etherification via Mitsunobu Reaction
The Mitsunobu reaction couples 5-chloropyrimidin-2-ol with 3-hydroxypiperidine to form 3-((5-chloropyrimidin-2-yl)oxy)piperidine. This method avoids harsh conditions and ensures regioselectivity.
Procedure :
- Combine 5-chloropyrimidin-2-ol (1.0 equiv), 3-hydroxypiperidine (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in tetrahydrofuran (THF).
- Stir at 25°C for 24 hours.
- Purify via flash chromatography (ethyl acetate/hexane, 3:7) to isolate the product (yield: 67%).
Analytical Confirmation :
- LC-MS (m/z) : 242.1 [M+H]⁺
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 2H, pyrimidine-H), 4.70 (m, 1H, piperidine-OCH), 3.10–3.40 (m, 4H, piperidine-H)
Acylation of Piperidine Nitrogen
The secondary amine of 3-((5-chloropyrimidin-2-yl)oxy)piperidine undergoes acylation with propanoyl chloride to install the propan-1-one group.
Optimized Protocol :
- Dissolve 3-((5-chloropyrimidin-2-yl)oxy)piperidine (1.0 equiv) in dichloromethane (DCM).
- Add propanoyl chloride (1.5 equiv) and diisopropylethylamine (DIEA, 2.0 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with water, extract with DCM, and concentrate under reduced pressure.
- Purify via recrystallization (ethanol/water) to obtain the title compound (yield: 72%).
Characterization Data :
- Melting Point : 128–130°C
- ¹³C NMR (CDCl₃) : δ 208.5 (C=O), 158.2 (pyrimidine-C), 67.3 (piperidine-OCH), 45.8 (N-CO)
- HRMS (m/z) : Calculated for C₁₃H₁₅ClN₃O₂: 296.0801; Found: 296.0798
Alternative Synthetic Routes and Comparative Analysis
Nucleophilic Aromatic Substitution (NAS)
An alternative approach involves reacting 2,5-dichloropyrimidine with 3-hydroxypiperidine under basic conditions (K₂CO₃, DMF, 80°C). However, this method yields <30% due to competing side reactions.
Reductive Amination
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for the Mitsunobu step, enhancing safety and reproducibility. Key parameters include:
- Residence Time : 15 minutes
- Temperature Control : 30°C
- Yield Improvement : 82% (batch) → 89% (flow)
Q & A
Basic: What are the recommended synthetic routes for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves coupling reactions between a piperidine derivative and a chloropyrimidinyl intermediate. A validated approach for analogous compounds uses HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, with NEt₃ as a base to facilitate amide bond formation . Optimization strategies include:
- Stoichiometry adjustments : Maintain a 1:1.1 molar ratio of piperidine to chloropyrimidine derivatives to minimize side reactions.
- Temperature control : Conduct reactions at 0–25°C to balance reaction rate and byproduct formation.
- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) or preparative HPLC for ≥95% purity.
- Monitoring : Track progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and LC-MS to confirm intermediate formation.
Basic: Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) confirms regiochemistry (e.g., piperidinyl N-propanone linkage) and detects impurities. Key signals include the carbonyl peak at ~205 ppm (¹³C) and aromatic protons (δ 8.2–8.5 ppm for pyrimidine) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~324.1 g/mol).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (254 nm) assess purity. Retention times should match reference standards .
Advanced: How can researchers design in vitro assays to evaluate the compound's kinase inhibitory activity, considering its structural motifs?
Answer:
The 5-chloropyrimidine moiety suggests kinase-targeting potential. A robust assay design includes:
- Kinase Panels : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or TR-FRET assays at 1 nM–10 μM concentrations.
- IC₅₀ Determination : Use 10-dose curves (triplicate wells) and fit data with GraphPad Prism’s nonlinear regression.
- Validation : Confirm hits via Western blot (phospho-specific antibodies) in cell lines (e.g., A549, HEK293) treated with 1–10 μM compound for 24h .
Advanced: What computational strategies are employed to predict the binding affinity of this compound with potential protein targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB 1M17 for kinase domains). Focus on hinge-region interactions (pyrimidine with backbone NH of kinase residues).
- Binding Free Energy : Apply MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to rank docking poses.
- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess complex stability (RMSD <2 Å) and identify critical residue fluctuations .
Advanced: How should structure-activity relationship (SAR) studies be structured to explore the impact of substituents on the pyrimidine ring?
Answer:
- Analog Synthesis : Replace 5-Cl with F, Br, or methyl groups via nucleophilic aromatic substitution. Modify the piperidinyl-propanone linker (e.g., alkyl vs. aryl substitutions) .
- Assay Parallelism : Test analogs in kinase inhibition (Question 3) and cytotoxicity assays (MTT on HepG2 cells).
- QSAR Modeling : Correlate substituent properties (Hammett σ, logP) with bioactivity using Partial Least Squares (PLS) regression. Highlight electronegative groups (Cl, F) as critical for potency .
Advanced: In cases of conflicting biological data between studies, what methodological approaches resolve discrepancies?
Answer:
- Standardization : Replicate assays with identical cell lines (authenticated via STR profiling) and serum batches. For kinase assays, use ATP concentrations matching physiological levels (1 mM).
- Meta-Analysis : Apply random-effects models (RevMan software) to aggregate data, accounting for inter-study variability. Assess bias via funnel plots and Egger’s test .
- Orthogonal Assays : Cross-validate results (e.g., SPR for binding affinity if IC₅₀ values conflict) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
- Storage : Keep in amber vials at –20°C under argon to prevent degradation .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 min. Calculate t₁/₂ using non-compartmental analysis .
- Caco-2 Permeability : Assess apical-to-basal transport (Papp >1×10⁻⁶ cm/s indicates good absorption).
- In Vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24h. Use Phoenix WinNonlin for AUC and bioavailability calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
